molecular formula C16H12ClF2N3O4 B3872671 4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE

4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE

Cat. No.: B3872671
M. Wt: 383.73 g/mol
InChI Key: OWUXRGPATDVISW-YXSASFKJSA-N
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Description

4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamoylamino group, a methoxyphenyl group, and a chlorodifluorobenzoyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the methoxyphenyl derivative, which undergoes a series of reactions to introduce the carbamoylamino and chlorodifluorobenzoyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and controlled pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the carbamoylamino group may produce corresponding amines .

Scientific Research Applications

4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group may form hydrogen bonds with active sites, while the chlorodifluorobenzoyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorodifluorobenzoyl and carbamoylamino groups in 4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE distinguishes it from similar compounds. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

[4-[(Z)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 2-chloro-4,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N3O4/c1-25-14-4-8(7-21-22-16(20)24)2-3-13(14)26-15(23)9-5-11(18)12(19)6-10(9)17/h2-7H,1H3,(H3,20,22,24)/b21-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUXRGPATDVISW-YXSASFKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)N)OC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)N)OC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE

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